molecular formula C21H25Na2O10P B12428684 Minnelide sodium

Minnelide sodium

Cat. No.: B12428684
M. Wt: 514.4 g/mol
InChI Key: ZHBJMVNZRZUQEP-KIKMAQITSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Minnelide sodium is a water-soluble prodrug of triptolide, a diterpenoid triepoxide compound derived from the herb Tripterygium wilfordii. Triptolide has been recognized for its impressive anti-inflammatory, anti-angiogenic, immunosuppressive, and antitumor properties . its clinical application is limited due to its toxicity and poor water solubility. This compound was developed to overcome these limitations and has shown promising results in preclinical and clinical studies, particularly in the treatment of pancreatic cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Minnelide sodium is synthesized from triptolide through a series of chemical reactionsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic route used in the laboratory. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process also involves rigorous quality control measures to ensure the consistency and safety of the compound .

Chemical Reactions Analysis

Types of Reactions: Minnelide sodium undergoes various chemical reactions, including:

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired product and include factors such as temperature, pressure, and pH .

Major Products Formed:

Scientific Research Applications

Minnelide sodium has a wide range of scientific research applications, including:

Mechanism of Action

Properties

Molecular Formula

C21H25Na2O10P

Molecular Weight

514.4 g/mol

IUPAC Name

disodium;[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl phosphate

InChI

InChI=1S/C21H27O10P.2Na/c1-9(2)19-14(30-19)15-21(31-15)18(3)5-4-10-11(7-26-16(10)22)12(18)6-13-20(21,29-13)17(19)27-8-28-32(23,24)25;;/h9,12-15,17H,4-8H2,1-3H3,(H2,23,24,25);;/q;2*+1/p-2/t12-,13-,14-,15-,17+,18-,19-,20+,21+;;/m0../s1

InChI Key

ZHBJMVNZRZUQEP-KIKMAQITSA-L

Isomeric SMILES

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OCOP(=O)([O-])[O-])O7)COC6=O)C.[Na+].[Na+]

Canonical SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)([O-])[O-])O7)COC6=O)C.[Na+].[Na+]

Origin of Product

United States

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